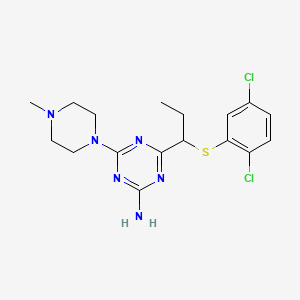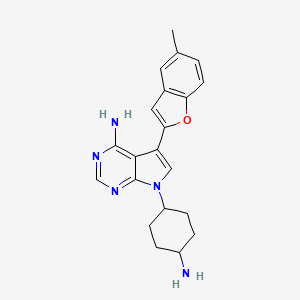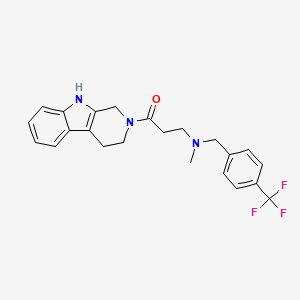
Androgen receptor degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androgen receptor degrader-1 is a novel compound designed to target and degrade the androgen receptor, a key driver in the progression of prostate cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of androgen receptor degrader-1 involves multiple steps, including the formation of a bifunctional molecule that can bind to both the androgen receptor and an E3 ubiquitin ligase. The key steps include:
Formation of the ligand-binding domain: This involves the synthesis of a molecule that can specifically bind to the androgen receptor.
Linker attachment: A linker molecule is attached to the ligand-binding domain to connect it to the E3 ubiquitin ligase ligand.
E3 ubiquitin ligase ligand synthesis: This involves the synthesis of a molecule that can recruit the E3 ubiquitin ligase, which is responsible for tagging the androgen receptor for degradation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch processing: Large quantities of the starting materials are processed in batches to produce the final compound.
Purification: The compound is purified using techniques such as chromatography to remove any impurities.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Androgen receptor degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of the compound, while reduction may yield reduced forms .
Aplicaciones Científicas De Investigación
Androgen receptor degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of androgen receptors and the effects of this degradation on cellular processes.
Biology: Employed in research to understand the role of androgen receptors in various biological pathways and diseases.
Medicine: Investigated as a potential therapeutic agent for the treatment of prostate cancer and other androgen receptor-related diseases.
Industry: Utilized in the development of new drugs and therapies targeting the androgen receptor .
Mecanismo De Acción
Androgen receptor degrader-1 exerts its effects by binding to the androgen receptor and recruiting an E3 ubiquitin ligase. This leads to the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. The degradation of the androgen receptor results in the inhibition of androgen receptor signaling, which is crucial for the growth and survival of prostate cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Enzalutamide: A nonsteroidal antiandrogen that inhibits androgen receptor signaling but does not promote degradation.
Apalutamide: Another nonsteroidal antiandrogen with a similar mechanism of action to enzalutamide.
Darolutamide: A nonsteroidal antiandrogen that also inhibits androgen receptor signaling .
Uniqueness
Androgen receptor degrader-1 is unique in its ability to promote the degradation of the androgen receptor, rather than merely inhibiting its activity. This dual mechanism of action makes it a promising candidate for overcoming resistance to traditional antiandrogen therapies .
Propiedades
Fórmula molecular |
C15H14ClN3O4 |
|---|---|
Peso molecular |
335.74 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[3,4-f]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H13N3O4.ClH/c19-12-2-1-11(13(20)17-12)18-14(21)9-3-7-5-16-6-8(7)4-10(9)15(18)22;/h3-4,11,16H,1-2,5-6H2,(H,17,19,20);1H |
Clave InChI |
MWGHESOKTPIODS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C4CNCC4=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)

![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)





![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)

![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

